1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea
Description
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea is a urea derivative characterized by a 4-methoxyphenyl group attached to a pyrazine ring via a urea linkage. This compound is of interest in medicinal chemistry due to its structural similarity to kinase inhibitors and other bioactive heterocyclic compounds. Urea derivatives are known for their hydrogen-bonding capabilities, which enhance interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-18-10-4-2-9(3-5-10)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQIXULKWUYQEIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330217 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24796571 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
631863-28-0 | |
| Record name | 1-(4-methoxyphenyl)-3-pyrazin-2-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea typically involves the reaction of 4-methoxyaniline with pyrazine-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as tin(II) chloride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group results in an amine derivative .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-pyrazin-2-ylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
4-[1-Acetyl-3-(4-methoxyphenyl)-2-pyrazolin-5-yl]phenol
- Structure : Contains a pyrazoline ring substituted with 4-methoxyphenyl and acetyl groups.
- Key Features : X-ray crystallography reveals planar geometry and intermolecular hydrogen bonding (O–H···N), stabilizing the crystal lattice.
- Comparison : Unlike the urea derivative, this compound lacks a pyrazine ring and urea linkage, reducing its hydrogen-bonding capacity for biological targets.
2-Methoxy-3-(1-methylpropyl) Pyrazine
- Structure : Pyrazine ring substituted with methoxy and sec-butyl groups.
- Key Features: Used as a flavoring agent (FEMA No. 3433) with a low odor threshold.
- Applications: Differs fundamentally from the urea derivative, as its small molecular weight and nonpolar groups suit sensory applications rather than therapeutic use .
Chalcone Derivatives with 4-Methoxyphenyl Groups
(E)-3-(4-Hydroxy-3-methoxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one
- Structure : Chalcone backbone with dual methoxy and hydroxyl substituents.
- Key Features : Exhibits potent antioxidant activity (EC₅₀ = 2.8 μM in H₂O₂-induced PC12 cell protection) and anti-inflammatory effects via NF-κB pathway modulation.
- Comparison: The α,β-unsaturated ketone moiety in chalcones enables radical scavenging, a feature absent in the urea derivative.
Pyrazolo-Pyrimidine and Chromenone Derivatives
5-Fluoro-2-(1-(3-(3-fluoro-4-isopropoxyphenyl)-4-(methylamino)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-3-(3-fluorophenyl)-4H-chromen-4-one
- Structure: Complex heterocyclic system with fluorinated aryl groups and a chromenone core.
- Key Features : Synthesized via Suzuki coupling; acts as a kinase inhibitor (mass: 600.2 Da).
- Comparison: The urea derivative’s simpler structure may offer synthetic advantages, while the fluorinated chromenone analog’s higher molecular complexity enhances target specificity but complicates synthesis .
Regulatory and Legislative Considerations
Data Tables
Table 1. Structural and Functional Comparison
Key Research Findings and Gaps
- Structural Insights : Pyrazine/urea hybrids are underexplored in the provided evidence, necessitating DFT or crystallographic studies to correlate structure with bioactivity.
- Biological Potential: Chalcone derivatives and pyrazolo-pyrimidines highlight the importance of methoxyphenyl groups in oxidative and kinase pathways, suggesting analogous mechanisms for the urea derivative.
- Synthetic Challenges : Complex analogs require multi-step coupling reactions, whereas the urea derivative’s simpler structure may enable scalable synthesis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
